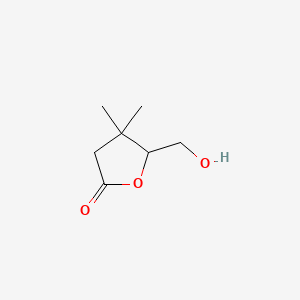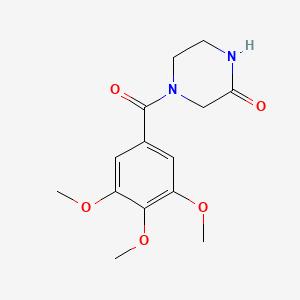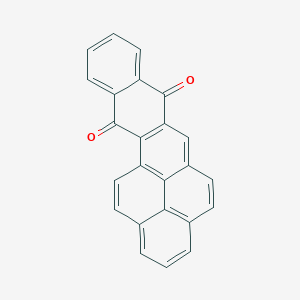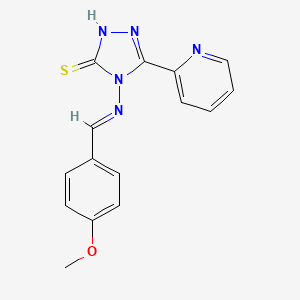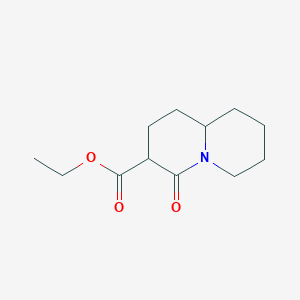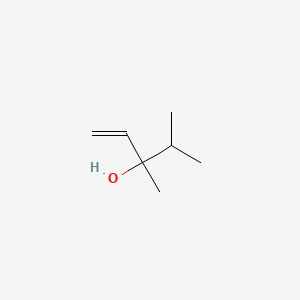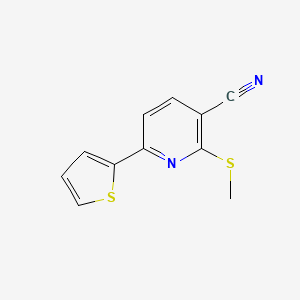
2(1H)-Quinolinethione, 3,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinolinethione, 3,4-dihydro- is a heterocyclic compound with a quinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinethione, 3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiophene with acetic anhydride, followed by cyclization in the presence of a base. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of 2(1H)-Quinolinethione, 3,4-dihydro- may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Solvent-free conditions or the use of green solvents are preferred to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2(1H)-Quinolinethione, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinolinethione, 3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinolinethione, 3,4-dihydro- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular membranes can influence cell signaling and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dihydro-2H-quinolin-2-one
- 3,4-Dihydro-2H-pyridone
- 3,4-Dihydropyrimidin-2(1H)-one
Comparison: 2(1H)-Quinolinethione, 3,4-dihydro- is unique due to the presence of a sulfur atom in the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For instance, the sulfur atom can enhance its binding affinity to certain biological targets, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
41493-89-4 |
|---|---|
Molekularformel |
C9H9NS |
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
3,4-dihydro-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H9NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) |
InChI-Schlüssel |
UMHLZGJTGWFCGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=S)NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![([1,1'-Biphenyl]-2-ylamino)acetic acid](/img/structure/B12005404.png)


![1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B12005426.png)
